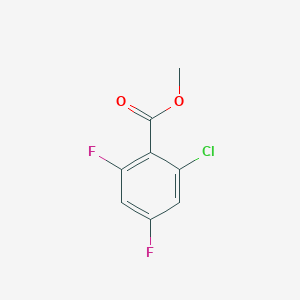

Methyl 2-chloro-4,6-difluorobenzoate

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

methyl 2-chloro-4,6-difluorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF2O2/c1-13-8(12)7-5(9)2-4(10)3-6(7)11/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGTGSYGWBGMUSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1Cl)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60857436 | |

| Record name | Methyl 2-chloro-4,6-difluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60857436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128800-36-2 | |

| Record name | Methyl 2-chloro-4,6-difluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60857436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

常见问题

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Methyl 2-chloro-4,6-difluorobenzoate, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves esterification of 2-chloro-4,6-difluorobenzoic acid using methanol and a catalytic acid (e.g., thionyl chloride). Evidence from analogous esters (e.g., Methyl 2-(phenylamino)benzoate) suggests refluxing the acid in methanol with thionyl chloride under anhydrous conditions for 6–8 hours, followed by neutralization and extraction . Optimization may include temperature control (60–80°C) and stoichiometric adjustments (1:5 molar ratio of acid to methanol). Yield improvements (≥85%) are achievable via recrystallization from ethanol/water mixtures.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

- Methodological Answer :

- NMR : NMR is essential for distinguishing fluorine environments. For similar difluoro-substituted benzoates (e.g., Methyl 4-bromo-2,6-difluorobenzoate), signals appear as doublets (δ -110 to -120 ppm) due to coupling between adjacent fluorines . NMR typically shows a singlet for the methyl ester (δ 3.8–4.0 ppm).

- MS : High-resolution mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H] at m/z 206.03 for CHClFO).

- IR : Strong ester carbonyl stretches (~1720 cm) and C-F vibrations (1100–1250 cm) are diagnostic .

Advanced Research Questions

Q. How do electronic effects of chloro and fluoro substituents influence the reactivity of this compound in nucleophilic aromatic substitution (NAS)?

- Methodological Answer : The electron-withdrawing nature of Cl (σ = 0.23) and F (σ = 0.06) substituents activates the aromatic ring toward NAS. Computational studies (e.g., DFT on analogous triazines) suggest that the 2-chloro group directs nucleophiles to the para position (C4 or C6), while fluorine’s ortho/para-directing effects create competitive pathways . Experimental validation requires monitoring reaction kinetics under controlled conditions (e.g., using NaH/DMF for deprotonation) and analyzing regioselectivity via LC-MS or X-ray crystallography.

Q. What strategies address contradictions in reported regioselectivity when using this compound as a precursor for heterocyclic synthesis?

- Methodological Answer : Contradictions often arise from solvent polarity and temperature effects. For example, in synthesizing triazine derivatives (e.g., 2-chloro-4,6-diphenyl-s-triazine), polar aprotic solvents (e.g., DMSO) favor C4 substitution, while nonpolar solvents (e.g., toluene) may shift selectivity to C6 . Systematic screening of catalysts (e.g., Pd/Cu for cross-coupling) and kinetic vs. thermodynamic control experiments (variable-temperature NMR) can resolve discrepancies .

Q. How can computational modeling predict the stability and degradation pathways of this compound under environmental or catalytic conditions?

- Methodological Answer : Density Functional Theory (DFT) simulations can map hydrolysis pathways (e.g., ester cleavage in aqueous media) by calculating activation energies for acid- or base-catalyzed mechanisms. For environmental stability, models should incorporate solvation effects (e.g., PCM for water) and compare with experimental half-life data from accelerated aging studies (e.g., 40°C, 75% humidity) .

Data Contradiction Analysis

Q. Discrepancies in melting points (MPs) for this compound: How should researchers validate purity and crystallinity?

- Methodological Answer : Conflicting MPs (e.g., 45–55°C vs. 60–65°C) may arise from polymorphic forms or impurities. Techniques include:

- DSC/TGA : Differentiate polymorphs via endothermic peaks and weight-loss profiles.

- PXRD : Compare diffraction patterns with simulated data from single-crystal structures of related esters (e.g., Methyl 2-amino-4,6-difluorobenzoate) .

- Chromatography : HPLC with UV detection (λ = 254 nm) quantifies impurities ≥0.1%.

Application in Experimental Design

Q. Designing a catalytic system for selective dechlorination of this compound: What considerations are critical?

- Methodological Answer : Palladium catalysts (e.g., Pd/C) in H atmospheres typically target C-Cl bonds, but competitive C-F activation requires ligand modulation (e.g., phosphine ligands to stabilize Pd intermediates). Kinetic studies (e.g., in situ FTIR) and poisoning experiments (e.g., with CO) identify active sites. For selectivity, compare turnover frequencies (TOFs) under varying pressures (1–5 bar H) and temperatures (25–80°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。